8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Lipophilicity Drug-likeness CNS permeability

8-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 756761-54-3) is a tricyclic gamma-carboline (tetrahydro-γ-carboline) organic heterocyclic compound with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol. The compound features an ethyl substituent at the 8-position of the indole ring, distinguishing it from the unsubstituted parent scaffold and other 8-substituted analogs such as 8-methyl, 8-methoxy, and 8-fluoro derivatives.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
Cat. No. B11902242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)NC3=C2CNCC3
InChIInChI=1S/C13H16N2/c1-2-9-3-4-12-10(7-9)11-8-14-6-5-13(11)15-12/h3-4,7,14-15H,2,5-6,8H2,1H3
InChIKeyPHOVVPUTEYTQJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole – Gamma-Carboline Scaffold Overview for Research Procurement


8-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 756761-54-3) is a tricyclic gamma-carboline (tetrahydro-γ-carboline) organic heterocyclic compound with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol . The compound features an ethyl substituent at the 8-position of the indole ring, distinguishing it from the unsubstituted parent scaffold and other 8-substituted analogs such as 8-methyl, 8-methoxy, and 8-fluoro derivatives. Gamma-carbolines of this structural class are recognized as privileged scaffolds with demonstrated polypharmacology across histamine H1, serotonin 5-HT6/5-HT7, adrenergic, and dopaminergic receptor systems, as well as calcium homeostasis modulation [1][2]. The compound retains free NH positions at both N2 and N5, making it a versatile synthetic intermediate for further derivatization in medicinal chemistry programs targeting neurodegenerative, anti-inflammatory, or CFTR-modulating applications [3].

Why 8-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Cannot Be Substituted with Other 8-Position Gamma-Carboline Analogs


SAR studies across multiple gamma-carboline chemotypes demonstrate that the nature of the 8-position substituent is a critical determinant of both receptor selectivity profiles and functional activity. In the histamine H1 receptor system, antihistamine activity was shown to 'considerably depend on the nature of substituents in positions 2, 5, and 8 of the heterocycle,' with the 8-fluoro analog achieving Ki = 6.5 nM while other 8-substituted variants displayed divergent potency [1]. In neuroprotective calcium-modulation assays, the transition from 8-H (Compound I) to 8-methyl (Compound II) completely inverted the concentration-response profile: 8-H showed no effect at low concentrations and only inhibitory activity at 5–50 μM, whereas 8-methyl produced inhibition at 0.01–0.1 μM but potentiated calcium uptake at 5–100 μM (109–127% of control) [2]. Given that the 8-ethyl group introduces a distinct steric and lipophilic signature (LogP 2.0) compared to 8-H (estimated LogP ~1.0), 8-methyl (estimated LogP ~1.6), or 8-fluoro (lower LogP, electronegative), simple in-class substitution without experimental validation of the altered pharmacological fingerprint is not scientifically justified .

Quantitative Comparative Evidence for 8-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole vs. Closest Analogs


Predicted LogP and Lipophilicity: 8-Ethyl vs. 8-H Parent and 8-Methyl Analog

The 8-ethyl derivative possesses a predicted LogP of 2.0, representing a measurable increase in lipophilicity compared to the unsubstituted 8-H parent scaffold (estimated LogP ~1.0 based on the Hansch π contribution of the ethyl group, π(CH2CH3) ≈ 1.02) and the 8-methyl analog (estimated LogP ~1.56 using π(CH3) ≈ 0.56) . This ΔLogP of approximately +0.44 to +0.46 between 8-ethyl and 8-methyl, and approximately +1.0 versus 8-H, places the 8-ethyl compound closer to the CNS-favorable LogP range of 2–3.5 while retaining a lower molecular weight (200.28 g/mol) and fewer rotatable bonds (1) compared to more elaborated gamma-carboline drug candidates such as Dimebon (MW 319.44, LogP >3.5, 5 rotatable bonds) .

Lipophilicity Drug-likeness CNS permeability Gamma-carboline SAR

8-Position Alkylation Profoundly Alters Glutamate-Dependent Calcium Uptake Profile in Rat Cortical Synaptosomes

In a head-to-head study of gamma-carboline derivatives, 8-position substitution was shown to fundamentally alter the glutamate-dependent ⁴⁵Ca²⁺ uptake profile in rat cerebral cortex synaptosomes. The 8-H compound (Compound I, 2-methyl-substituted) exhibited no effect at low concentrations (0.1–1.0 μM) and only inhibited calcium uptake at 5–50 μM, with a maximum inhibition of 30% at 30 μM. In contrast, the 8-methyl analog (Compound II, 2,8-dimethyl) produced measurable inhibition (~15%) at very low concentrations (0.01–0.1 μM) but potentiated calcium uptake at 5–100 μM (109–127% of control), representing a complete inversion of the functional response depending on the 8-substituent [1]. The authors explicitly concluded that 'biological activity depends on the chemical nature of the substituent introduced into position 8' [1].

Neuroprotection Calcium homeostasis Synaptosome assay Gamma-carboline SAR

8-Position Substituent Identity Is a Primary Driver of Histamine H1 Receptor Antagonist Affinity in Gamma-Carbolines

A systematic SAR evaluation of substituted 2,3,4,5-tetrahydro-1H-gamma-carbolines as histamine H1 receptor (H1R) antagonists demonstrated that antagonist activity is highly dependent on the 8-position substituent. Among the series, the most active compound identified was an 8-fluoro-substituted derivative (ethyl 3-(2-methyl-8-fluoro-2,3,4,5-tetrahydro-1H-gamma-carboline-5-yl)propionate) with a Ki = 6.5 nM against H1R, assessed by blockade of histamine-induced calcium fluxes in SK-N-SH cells [1]. The study concluded that 'antihistamine activity considerably depends on the nature of substituents in positions 2, 5, and 8 of the heterocycle' [1]. Separately, in a related gamma-carboline series, 5,8-disubstituted analogs showed H1 antagonism with IC50 values ranging from <0.45 μM down to 0.1 μM depending on the specific 8-substituent combination [2].

Histamine H1 receptor Antihistamine Receptor binding Calcium flux assay

Molecular Properties Comparison: 8-Ethyl Gamma-Carboline Exhibits Superior Ligand Efficiency Metrics vs. Dimebon (Latrepirdine)

When benchmarked against the clinically studied gamma-carboline Dimebon (Latrepirdine, CAS 3613-73-8), the 8-ethyl compound demonstrates a substantially lower molecular weight (200.28 vs. 319.44 g/mol, Δ = −119.16 g/mol), reduced lipophilicity (LogP 2.0 vs. >3.5), and fewer rotatable bonds (1 vs. 5), while maintaining a comparable topological polar surface area (TPSA 27.82 vs. ~21 Ų) . These differences translate into a markedly higher ligand efficiency (LE = 1.4 per heavy atom / pIC50 equivalent range) and lipophilic ligand efficiency (LLE or LiPE) potential for the 8-ethyl scaffold, positioning it as a fragment-like or early lead-like starting point versus the more complex, lead-like Dimebon structure [1].

Ligand efficiency Drug-likeness Fragment-based drug discovery Physicochemical properties

Commercial Availability with Batch-Specific Analytical QC Documentation (NMR, HPLC, GC)

The 8-ethyl compound is commercially available from Bidepharm at a standard purity of 97%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided for each lot . In contrast, the closely related 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and the unsubstituted parent scaffold are less consistently available with equivalent multi-method analytical characterization from major vendors, potentially requiring additional in-house purity verification before use in quantitative pharmacological assays . The CAS registry number 756761-54-3 is unambiguous and well-established across multiple chemical databases (Chemsrc, ChemicalBook, ChemBlink), reducing procurement ambiguity .

Vendor QC Purity certification Analytical characterization Procurement specification

Optimal Research and Industrial Application Scenarios for 8-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Based on Quantitative Evidence


Fragment-Based CNS Drug Discovery Programs Requiring Intermediate Lipophilicity (LogP ~2) Scaffolds

The compound's LogP of 2.0, low molecular weight (200.28), and minimal rotatable bonds (1) position it as an ideal fragment-like starting point for CNS-targeted drug discovery . Its lipophilicity falls within the CNS MPO (Multiparameter Optimization) sweet spot, offering a measured advantage over both the less permeable 8-H analog (estimated LogP ~1.0) and the excessively lipophilic Dimebon scaffold (LogP >3.5). The free N2 and N5 positions provide two orthogonal vectors for fragment growing or linking strategies, while the 8-ethyl group provides a baseline hydrophobic anchor that can engage lipophilic receptor sub-pockets without exceeding desirable physicochemical boundaries. For programs targeting GPCR families (histamine, serotonin, adrenergic) or ion channels where the gamma-carboline chemotype has validated polypharmacology, this scaffold offers greater synthetic tractability than fully elaborated analogs [1][2].

Neuroprotective Agent Development with Calcium Homeostasis Modulation as the Primary Endpoint

The demonstrated sensitivity of glutamate-dependent calcium uptake to 8-position substitution in rat cortical synaptosomes establishes that 8-alkyl gamma-carbolines are viable starting points for neuroprotective agent development . The 8-ethyl group, being intermediate in steric bulk between 8-H and 8-isopropyl, is predicted to produce a distinct calcium modulation profile that may combine the low-concentration inhibitory activity of 8-methyl (~15% inhibition at 0.01–0.1 μM) with a potentially reduced potentiation liability at higher concentrations . Researchers investigating calcium dysregulation in Alzheimer's disease, Parkinson's disease, or ischemic stroke models should consider the 8-ethyl derivative as a SAR probe to map the steric and lipophilic requirements at the 8-position binding pocket, particularly given that the related Dimebon scaffold showed clinical signals in neurodegenerative indications before failing Phase III trials, spurring continued interest in optimized gamma-carboline analogs [1].

Selective Histamine H1 or Serotonin 5-HT6 Receptor Antagonist Lead Optimization

SAR data from gamma-carboline series demonstrate that 8-position substitution can modulate H1 receptor affinity across a ~65-fold range (Ki = 6.5 nM for 8-fluoro to IC50 ~0.45 μM for less optimized 5,8-disubstituted analogs) [1]. The 8-ethyl compound serves as a key intermediate for systematic exploration of the 8-position steric/electronic parameter space in H1 and 5-HT6 antagonist programs. Unlike 8-fluoro analogs, which introduce electronegative character and reduced lipophilicity, the 8-ethyl group maintains neutral hydrophobic character while extending further into the binding pocket than 8-methyl. This distinct pharmacophoric signature may yield differentiated selectivity profiles against closely related aminergic GPCRs (5-HT2A, 5-HT2C, 5-HT7, α2-adrenergic), where the gamma-carboline class is known to exhibit polypharmacology [2]. The free N2 position also permits late-stage diversification via acylation or alkylation without altering the 8-substituent identity.

Academic or Industrial Medicinal Chemistry Programs Requiring Batch-Certified Building Blocks with Complete Analytical Traceability

For laboratories conducting quantitative SAR or in vivo pharmacology where impurity profiles can confound data interpretation, the 8-ethyl compound offers a procurement advantage: it is commercially available at 97% purity with batch-specific QC documentation encompassing three orthogonal analytical methods (NMR, HPLC, GC) . This level of analytical characterization is not uniformly available for the 8-H, 8-methyl, or 8-methoxy analogs from all vendors, potentially requiring additional in-house purification and characterization steps. The unambiguous CAS registry (756761-54-3) and presence across multiple authoritative chemical databases minimize the risk of misidentification during procurement. For CROs or pharmaceutical R&D groups where compound identity and purity must withstand regulatory scrutiny, the documented analytical provenance of the 8-ethyl compound reduces procurement risk and accelerates the transition from compound acquisition to experimental data generation [1].

Quote Request

Request a Quote for 8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.